Methyl 2-bromobutyrate
Description
Significance as a Versatile Synthetic Intermediate in Chemical Transformations
The bromine atom in Methyl 2-bromobutyrate (B1202233) is a key player in its synthetic versatility. As a good leaving group, it readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the alpha-carbon position. Furthermore, the presence of the adjacent ester group activates the alpha-proton, facilitating its removal by a base to form an enolate. This enolate can then react with various electrophiles, leading to the formation of new carbon-carbon bonds.
One of the most notable applications of Methyl 2-bromobutyrate is in the Reformatsky reaction. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This reaction involves the treatment of an alpha-halo ester with a carbonyl compound (an aldehyde or a ketone) in the presence of zinc metal. The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group. For instance, this compound has been used in the synthesis of a racemic indene (B144670) ester through a Reformatsky reaction with 5-methoxy-1-indanone (B147253). sigmaaldrich.comsigmaaldrich.com It has also been employed in the synthesis of (E)-2-methoxymethylene-butyric acid methyl ester via a similar reaction with α,α-dichloromethyl methyl ether and zinc dust. sigmaaldrich.comsigmaaldrich.com
Historical Context and Evolution of Research Applications
The use of alpha-halo esters, including this compound, has a long-standing history in organic synthesis. The Hell-Volhard-Zelinsky reaction, a classic method for the alpha-halogenation of carboxylic acids, laid the groundwork for the synthesis of these valuable reagents. A common preparative method for this compound involves the reaction of butyric acid with thionyl chloride, followed by bromination and subsequent esterification with methanol (B129727). prepchem.com
Over the years, the applications of this compound have evolved significantly. Initially utilized in relatively simple substitution and elimination reactions, its role has expanded to encompass more complex and stereoselective transformations. The development of new catalysts and reaction conditions has further broadened its synthetic utility. For example, methods have been developed for the enantioselective synthesis of specific stereoisomers, such as methyl (2S)-2-[(1S)-5-hydroxy-2, 3-dihydro-1H-inden-1-yl] butanoate, highlighting the increasing sophistication of its applications.
Positioning of this compound in Advanced Synthetic Strategies
In the realm of advanced synthetic strategies, this compound continues to be a relevant and powerful tool. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable precursor for the synthesis of complex natural products and pharmaceutically active compounds. nordmann.global For instance, it is a key intermediate in the synthesis of Levetiracetam, an anticonvulsant medication. google.com
Modern synthetic methodologies often employ this compound in cascade reactions, where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity. Furthermore, its derivatives are utilized in polymer chemistry, for example, as initiators in Atom Transfer Radical Polymerization (ATRP). chemicalbook.comchemicalbook.com The continued exploration of its reactivity in the presence of novel catalysts and reagents ensures that this compound will remain a cornerstone of organic synthesis for the foreseeable future.
Properties
CAS No. |
69043-96-5 |
|---|---|
Molecular Formula |
C32H36O9 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-octan-2-yloxycarbonylbenzoic acid;2-(2-phenoxyethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H14O5.C16H22O4/c17-15(18)13-8-4-5-9-14(13)16(19)21-11-10-20-12-6-2-1-3-7-12;1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h1-9H,10-11H2,(H,17,18);7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
InChI Key |
BFQKMQSUZIZHSZ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OC)Br |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O.C1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Bromobutyrate and Its Stereoisomers
Classical Organic Reaction Pathways for Ester Bromination
The most established classical route to methyl 2-bromobutyrate (B1202233) is a two-stage process that begins with the α-bromination of a butyric acid derivative, followed by esterification. This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. organic-chemistry.orgwikipedia.org
The HVZ reaction involves the treatment of a carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of phosphorus or a phosphorus trihalide (like PBr₃). organic-chemistry.orgwikipedia.org The reaction proceeds via the formation of an acyl bromide intermediate. This intermediate readily tautomerizes to its enol form, which then undergoes rapid bromination at the alpha-carbon. wikipedia.orgmasterorganicchemistry.com The resulting α-bromo acyl bromide is then converted to the final ester.
A typical laboratory preparation involves the following steps:
Acid Halide Formation : Butyric acid is reacted with a halogenating agent, such as thionyl chloride, to form butanoyl chloride. Current time information in Meløy, NO.
α-Bromination : The crude butanoyl chloride is then reacted with elemental bromine, often with heating, to introduce the bromine atom at the carbon adjacent to the carbonyl group. Current time information in Meløy, NO.
Esterification : The resulting 2-bromobutanoyl halide is finally reacted with methanol (B129727). This reaction substitutes the halide on the acyl group with a methoxy (B1213986) group, yielding methyl 2-bromobutyrate. Current time information in Meløy, NO. The final product is typically purified by vacuum distillation, with reported yields in the range of 75-86%. Current time information in Meløy, NO.
Table 1: Classical Synthesis Pathway for this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Butyric Acid | Thionyl Chloride, Room Temp -> Water Bath | Butanoyl Chloride |
| 2 | Butanoyl Chloride | Bromine, 80-90°C -> Water Bath | 2-Bromobutanoyl Bromide |
| 3 | 2-Bromobutanoyl Bromide | Methanol, Reflux | This compound |
This sequence ensures that bromination occurs specifically at the α-position, as the direct bromination of the ester is less efficient.
Enantioselective Preparation through Biocatalytic Approaches
The synthesis of specific stereoisomers (enantiomers) of this compound is crucial for the production of chiral pharmaceuticals. Biocatalysis, which uses enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative to classical chiral resolution or asymmetric synthesis. acs.org
A highly effective method for producing methyl (S)-2-bromobutanoate involves the use of enoate reductases from the Old Yellow Enzyme (OYE) family. acs.org These enzymes catalyze the asymmetric reduction of a carbon-carbon double bond.
The process starts with an unsaturated precursor, methyl (Z)-2-bromocrotonate. This substrate is subjected to bioreduction using either whole cells of baker's yeast (Saccharomyces cerevisiae) or isolated, purified enoate reductases (specifically OYE1, OYE2, and OYE3). The enzymatic reduction of the C=C double bond establishes a chiral center with high stereoselectivity. Both baker's yeast fermentation and transformations with purified OYE enzymes have been shown to produce methyl (S)-2-bromobutanoate with an excellent enantiomeric excess (ee) of 97%. acs.org An interesting finding is that both the (Z)- and (E)-isomers of the starting α-bromo unsaturated ester yield the same (S)-enantiomer of the final product. acs.org
Beyond direct asymmetric reduction, other enzymatic strategies can be employed to access chiral forms of the target molecule. One such strategy is the enzymatic kinetic resolution of a racemic precursor. While direct resolution of racemic this compound is one possibility, another is the resolution of its parent acid, 2-bromobutyric acid, which can then be esterified to the desired chiral methyl ester.
For example, the enzymatic resolution of a structurally related compound, (R,S)-2-methylbutyric acid, has been successfully demonstrated using immobilized lipases. nih.gov Lipases are enzymes that can catalyze the enantioselective esterification of a racemic acid. In a typical resolution, the lipase (B570770) will preferentially esterify one enantiomer, leaving the other enantiomer as the unreacted acid. For instance, using the lipase from Candida antarctica B, the (R)-enantiomer of 2-methylbutyric acid can be selectively esterified, allowing for the separation of the (S)-acid. nih.gov This principle can be applied to produce enantiomerically enriched 2-bromobutyric acid, which is a direct precursor to chiral methyl 2-bromobutanoate.
Table 2: Biocatalytic Approaches for Chiral Methyl 2-bromobutanoate
| Approach | Enzyme/System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction | Enoate Reductases (OYE1-3) | Methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate | 97% | acs.org |
| Asymmetric Reduction | Baker's Yeast | Methyl (Z)-2-bromocrotonate | (S)-2-bromobutanoic acid | 97% | acs.org |
| Kinetic Resolution (Precursor) | Candida antarctica B Lipase | (R,S)-2-methylbutyric acid | (R)-pentyl 2-methylbutyrate | 90% (for ester) | nih.gov |
Derivatization from Related Brominated Precursors
The most prevalent synthetic routes to this compound inherently rely on derivatization from a related brominated precursor. The HVZ reaction, as detailed in section 2.1, first produces 2-bromobutanoyl bromide. organic-chemistry.orgwikipedia.org This highly reactive α-bromo acyl halide is the key intermediate that is subsequently derivatized.
The final step of the synthesis is the esterification of this precursor with methanol. Current time information in Meløy, NO. This is a nucleophilic acyl substitution reaction where methanol acts as the nucleophile, displacing the bromide from the carbonyl group to form the methyl ester. This two-step sequence—bromination of the acid followed by esterification of the resulting α-bromo acyl halide—is the fundamental strategy for preparing not just this compound but a wide range of α-bromo esters.
Process Optimization and Scale-Up Considerations in Academic Synthesis
When moving from a laboratory procedure to a larger scale synthesis, several factors must be optimized to ensure efficiency, safety, and purity. For the synthesis of α-bromo esters like this compound, key considerations include reaction time, purification methods, and reagent stoichiometry.
In the context of the Hell-Volhard-Zelinsky reaction, it is noted that for larger runs, a significantly longer reaction time is required for the bromination step to reach completion. orgsyn.org Furthermore, while catalytic amounts of phosphorus tribromide are theoretically sufficient, in practice, a full molar equivalent is often used to overcome slow reaction kinetics and drive the reaction to completion. wikipedia.org
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Butyric acid |
| Thionyl chloride |
| Bromine |
| Methanol |
| Butanoyl chloride |
| 2-Bromobutanoyl bromide |
| Methyl (S)-2-bromobutanoate |
| Methyl (Z)-2-bromocrotonate |
| (S)-2-bromobutanoic acid |
| (R,S)-2-methylbutyric acid |
| (R)-pentyl 2-methylbutyrate |
| 2-bromobutyric acid |
| Phosphorus tribromide |
Methyl 2 Bromobutyrate As a Key Building Block in Complex Molecule Synthesis
Utility in the Preparation of Pharmaceutical Precursors and Agro-Intermediates
Methyl 2-bromobutyrate (B1202233) is a well-established intermediate in the synthesis of various organic compounds, most notably for the preparation of pharmaceutical precursors. sigmaaldrich.comnordmann.global The presence of the bromine substituent offers a strategic point for chemical modification, allowing for the introduction of diverse functionalities into a molecule. sigmaaldrich.com
While it is supplied for use in the agrochemical industry, specific public-domain examples of its application in the synthesis of agro-intermediates are not extensively documented in scientific literature. nordmann.global Its primary and well-documented utility lies in the pharmaceutical sector. It is a key starting material for several active pharmaceutical ingredients (APIs), where its structure is incorporated into the final drug molecule. A prominent example is its use in the synthesis of the antiepileptic drug Levetiracetam. google.com The ethyl ester analog, ethyl 2-bromobutyrate, is also frequently used in these syntheses. google.com
Involvement in Carbon-Carbon Bond Forming Reactions
The ability to form new carbon-carbon (C-C) bonds is fundamental to organic synthesis. Methyl 2-bromobutyrate is a valuable reagent in several important C-C bond-forming reactions, enabling the construction of more complex carbon skeletons.
The Reformatsky reaction is a cornerstone of C-C bond formation, involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester. nih.govwikipedia.org this compound is frequently employed as the α-halo ester in this reaction. sigmaaldrich.comorganic-chemistry.org The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents and thus does not typically react with the ester group. chemsrc.com
This reaction has been used to synthesize a variety of complex molecules. For instance, this compound reacts with 5-methoxy-1-indanone (B147253) in a Reformatsky reaction to yield a racemic indene (B144670) ester, a key step in the formation of a carbocyclic system. sigmaaldrich.comorganic-chemistry.org Another documented application involves its reaction with α,α-dichloromethyl methyl ether in the presence of zinc dust, which leads to the formation of (E)-2-methoxymethylene-butyric acid methyl ester. sigmaaldrich.comorganic-chemistry.org
Table 1: Examples of Reformatsky Reactions Using this compound
| Carbonyl Compound | Product | Reference |
|---|---|---|
| 5-methoxy-1-indanone | Racemic indene ester | sigmaaldrich.com, organic-chemistry.org |
| α,α-dichloromethyl methyl ether | (E)-2-methoxymethylene-butyric acid methyl ester | sigmaaldrich.com, organic-chemistry.org |
The Reformatsky reagent formed from this compound and zinc is a type of organozinc reagent, which are pivotal in various cross-coupling reactions. chemsrc.com These reactions, such as the Negishi coupling, are powerful methods for forming C-C bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgprepchem.com
The Negishi coupling is highly versatile, allowing for the connection of sp³, sp², and sp hybridized carbon atoms. organic-chemistry.org While the Reformatsky reaction represents a specific use of an organozinc intermediate derived from this compound, the broader class of Negishi cross-coupling reactions provides a powerful tool for molecular construction. prepchem.com For example, copper-mediated cross-coupling reactions of beta-amido-alkylzinc iodides, which can be derived from amino acids, with acid chlorides have been developed, highlighting the utility of organozinc reagents in complex synthesis. ambeed.com
A convergent synthesis is a strategy that involves preparing separate fragments of a target molecule and then joining them together at a late stage. This approach is often more efficient for complex molecules than a linear synthesis. This compound is an ideal building block for such strategies.
The synthesis of the antiepileptic drug Brivaracetam provides a clear example of a convergent route. In one patented method, (R)-methyl-2-bromobutanoate is coupled with a separate, pre-synthesized fragment, methyl 3-(aminomethyl)hexanoate hydrochloride, in the presence of a base like potassium carbonate. lookchem.com This key C-N bond-forming reaction is followed by a cyclization step to construct the core pyrrolidinone ring of the final molecule. This strategy, where two advanced intermediates are combined, is a hallmark of convergent synthesis.
Role in the Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)
Many modern pharmaceuticals are chiral molecules, where only one of the two enantiomers (mirror-image isomers) provides the therapeutic benefit. researchgate.netsimsonpharma.com The synthesis of single-enantiomer drugs, known as chiral synthesis, is therefore of paramount importance. This compound, particularly its chiral forms, is a key intermediate for introducing a specific stereogenic center into APIs.
The synthesis of the anticonvulsant drugs Levetiracetam and Brivaracetam are prominent examples of this application. Brivaracetam has two chiral centers, making its stereoselective synthesis a significant challenge.
Brivaracetam Synthesis : In a route developed by UCB Pharma, the chiral building block (R)-methyl-2-bromobutanoate is reacted with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate. lookchem.com The resulting intermediate undergoes cyclization and subsequent amidation to yield the final API. lookchem.com The use of the (R)-enantiomer of methyl 2-bromobutanoate is critical for establishing the correct stereochemistry in the final drug product.
Levetiracetam Synthesis : Similarly, Levetiracetam, which is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide, is synthesized using chiral precursors derived from α-halobutyric acid esters. google.comambeed.com The synthesis often involves the reaction of 2-pyrrolidinone (B116388) with an ester of 2-bromobutyric acid. ambeed.com
Biocatalytic methods have also been developed to produce the required chiral starting material. Enoate reductases from the Old Yellow Enzyme (OYE) family can be used for the asymmetric reduction of methyl (Z)-2-bromocrotonate to produce methyl (S)-2-bromobutanoate with high enantiomeric excess (97% ee), providing a green chemistry route to this valuable chiral intermediate.
Table 2: Chiral APIs Synthesized Using this compound Derivatives
| Chiral API | Therapeutic Class | Role of this compound Derivative | Reference |
|---|---|---|---|
| Brivaracetam | Antiepileptic | (R)-Methyl-2-bromobutanoate used as a key chiral building block in a convergent synthesis. | nordmann.global, lookchem.com |
| Levetiracetam | Antiepileptic | Methyl or ethyl 2-bromobutyrate is used to introduce the butyryl side chain, followed by resolution or asymmetric synthesis to obtain the (S)-enantiomer. | google.com, ambeed.com |
Precursor for Advanced Heterocyclic and Carbocyclic Systems
The reactivity of this compound makes it a valuable precursor for constructing complex ring structures, which are common motifs in natural products and pharmaceuticals.
Its role in synthesizing heterocyclic systems is clearly demonstrated in the production of Levetiracetam and Brivaracetam. The synthesis involves an alkylation reaction followed by an intramolecular cyclization to form the five-membered nitrogen-containing pyrrolidinone ring, a key heterocyclic core. lookchem.com
For carbocyclic systems, the Reformatsky reaction provides a direct route. As mentioned, the reaction of this compound with 5-methoxy-1-indanone creates an indene derivative. sigmaaldrich.comorganic-chemistry.org Indene is a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, representing a valuable carbocyclic framework in organic chemistry.
Mechanistic Investigations of Reactions Involving Methyl 2 Bromobutyrate
Studies on Nucleophilic Substitution Reaction Pathways
Methyl 2-bromobutyrate (B1202233), as a haloalkane, is susceptible to nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. grafiati.com In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion, which acts as the leaving group. The reaction mechanism can proceed through two primary pathways: the S(_N)2 (bimolecular nucleophilic substitution) and the S(_N)1 (unimolecular nucleophilic substitution) mechanisms.
The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. mdpi.comyoutube.com This backside attack leads to an inversion of the stereochemical configuration at the carbon center. youtube.com The reaction rate is dependent on the concentrations of both the substrate (methyl 2-bromobutyrate) and the nucleophile. quora.com
Conversely, the S(_N)1 mechanism is a two-step process. youtube.comquora.com The first and rate-determining step involves the slow dissociation of the carbon-bromine bond to form a carbocation intermediate. quora.com In the second step, the nucleophile rapidly attacks the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture of products if the carbon is chiral. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate.
The competition between S(_N)2 and S(_N)1 pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group ability, and the solvent. For a secondary halide like this compound, both mechanisms are possible and often compete. Steric hindrance around the reaction center can disfavor the S(_N)2 pathway. nih.gov The stability of the potential carbocation intermediate influences the favorability of the S(_N)1 pathway.
Reductive Cleavage Mechanisms of the Carbon-Bromine Bond
The carbon-bromine bond in this compound can be cleaved through reductive processes, which are crucial in various synthetic applications, including certain polymerization techniques. numberanalytics.com This cleavage can occur through different mechanistic pathways, primarily involving electron transfer.
Dissociative Electron Transfer Processes
Reductive cleavage often initiates with the transfer of an electron to the molecule, a process known as dissociative electron transfer (DET). electrochem.org In this process, the addition of an electron to the this compound molecule leads to the formation of a transient radical anion. acs.org This radical anion is unstable and rapidly dissociates, breaking the carbon-bromine bond to yield a carbon-centered radical and a bromide anion. electrochem.orgacs.org The electron transfer can originate from various sources, such as an electrode (electrochemical reduction), a dissolving metal, or a transition metal complex in a low oxidation state. numberanalytics.com
The formation of the radical anion can be a distinct step, or the electron transfer and bond cleavage can occur in a single, concerted step. electrochem.org The specific pathway is influenced by the thermodynamics of the electron transfer and the bond dissociation energy of the C-Br bond.
Role in Atom Transfer Radical Polymerization (ATRP) Mechanisms
This compound and structurally similar alkyl halides are pivotal in Atom Transfer Radical Polymerization (ATRP), a type of controlled/living radical polymerization (CRP). wikipedia.orgresearchgate.net ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. wikipedia.org
The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant polymer chain (terminated with a halogen) and a transition metal complex, which acts as a catalyst. cmu.edu This process establishes a dynamic equilibrium between the dormant species and active, propagating radicals. wikipedia.org
Initiator and Co-initiator Functions in Controlled Radical Polymerization
In the context of ATRP, an initiator is a molecule, such as this compound or ethyl 2-bromoisobutyrate, that provides the initial carbon-centered radical to start the polymerization chain. cmu.eduulisboa.pt The initiator's structure is crucial as the rate of activation of the initiator should ideally be as fast as or faster than the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. cmu.edu A wide variety of initiators are used in ATRP to introduce specific functionalities at the beginning of the polymer chain. cmu.edu
In some systems, a compound may act as a co-initiator . For instance, in dual atom transfer radical polymerization systems, the polymer chain formed from the first ATRP, initiated by a molecule like α-bromoisobutyric acid (BIBA), can itself act as an initiator for a second polymerization step. nih.gov
The efficiency of initiation is a key parameter in ATRP and is influenced by the structures of both the initiator and the catalyst complex. acs.org
Kinetic Isotope Effect Studies in ATRP
Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms. In the context of ATRP, ¹³C KIE studies have been employed to investigate the mechanism of the chain-propagation step. acs.orgacs.org By comparing the KIEs of ATRP with those of conventional free-radical polymerization, researchers can determine if the fundamental addition step is the same in both processes.
Below is a table summarizing the experimental and predicted ¹³C kinetic isotope effects for the polymerization of methyl methacrylate (B99206) under different conditions.
| Carbon Position | Free-Radical Polymerization (AIBN) | ATRP (CuBr/bpy/EtBriB) | Predicted KIE (DFT) |
| C1 | 1.031 ± 0.002 | 1.032 ± 0.003 | 1.037 |
| C2 | 0.993 ± 0.001 | 0.993 ± 0.002 | 0.996 |
| OCH₃ | 1.000 (reference) | 1.000 (reference) | 1.000 |
| C=O | 1.000 ± 0.001 | 1.000 ± 0.001 | 1.000 |
| Data sourced from Singleton et al. (2003). acs.org |
Photoredox Catalyzed Atom-Transfer Radical Polymerization
Photoredox catalyzed atom-transfer radical polymerization (photo-ATRP) has emerged as a powerful technique for polymer synthesis, offering excellent control over the process with the advantage of using light as an external stimulus. In this process, a photocatalyst, upon absorbing light, initiates a redox cycle that activates a dormant initiator species like this compound.
The general mechanism for photo-ATRP using an α-haloester initiator involves the photocatalyst (PC) absorbing a photon to reach an excited state (PC*). This excited state can then interact with the initiator (R-Br), in this case, this compound. In a reductive quenching cycle, the excited photocatalyst donates an electron to the initiator, causing the carbon-bromine bond to cleave homolytically. This generates a radical cation of the photocatalyst (PC•+), a bromide anion (Br-), and the initiating radical (R•), which then propagates with monomer units. Alternatively, in an oxidative quenching cycle, the excited photocatalyst can accept an electron from a co-catalyst or additive, which then reduces the initiator.
Research has demonstrated the viability of this approach using various photocatalysts, including iridium-based complexes and metal-free organic dyes like perylene (B46583) tetracarboxylic diimide (PTDI) or methylene (B1212753) blue. orscience.runih.govescholarship.org For instance, studies using ethyl 2-bromopropionate (EBrP), a structurally similar initiator, with a PTDI photocatalyst under blue LED irradiation, have successfully produced poly(methyl methacrylate) (PMMA). nih.gov The addition of an electron donor like triethylamine (B128534) (Et₃N) can significantly improve the polymerization's control and initiator efficiency. acs.org
The following table summarizes representative results for photo-ATRP of methyl methacrylate (MMA) using initiators analogous to this compound, highlighting the role of the photocatalyst and additives.
| Initiator | Photocatalyst | Additive | Monomer Conversion (%) | Molecular Weight (M_n, kg/mol ) | Dispersity (Đ) | Initiator Efficiency (I*) |
| EBrP | PTDI | None | 45.5 | 47.7 | 1.69 | 9.8% |
| EBrP | PTDI | Et₃N | - | - | 1.22 | 66.7% |
| MMA Initiator | 10-phenylphenothiazine (PTH) | None | 95 | - | 1.15 | - |
Data adapted from studies on analogous α-haloester initiators under photoredox conditions. nih.govescholarship.orgacs.org
These systems demonstrate that by choosing the appropriate photocatalyst and reaction conditions, photoredox ATRP initiated by compounds like this compound can proceed in a controlled manner, allowing for the synthesis of well-defined polymers. The process offers spatial and temporal control, as the polymerization can be started and stopped by simply turning the light source on or off. escholarship.org
Influence on Polymer Architecture and Molecular Weight Control
In controlled radical polymerization techniques like ATRP, the choice of initiator plays a crucial role in determining the final polymer's architecture and molecular weight. This compound, when used as an initiator, allows for precise control over these properties.
The number-average molecular weight (M_n) of the resulting polymer is theoretically determined by the initial ratio of monomer to initiator concentration ([M]/[I]), multiplied by the monomer's molecular weight and the fractional monomer conversion. This relationship allows for the predictable synthesis of polymers with a target molecular weight. escholarship.org Experimental results from polymerizations initiated by similar bromo-esters confirm that the molecular weight can be effectively controlled by adjusting this ratio. orscience.ruescholarship.org
Furthermore, the dispersity (Đ), a measure of the distribution of molecular weights in a polymer sample, can be kept low in a well-controlled ATRP. This indicates that all polymer chains grow at a similar rate, leading to a uniform product. The use of initiators like this compound in photoredox ATRP systems has been shown to yield polymers with low dispersity values, often below 1.3. escholarship.orgacs.org
The architecture of the polymer can also be manipulated. By using a monofunctional initiator like this compound, linear polymers are produced. However, more complex architectures such as block copolymers can be synthesized. escholarship.orgrsc.org This is achieved by first polymerizing one type of monomer and then introducing a second monomer to the living polymer chains, resulting in a block structure. The high end-group fidelity of polymers synthesized via ATRP using halo-ester initiators is critical for the success of such chain extensions. nsf.gov
The table below illustrates the typical relationship between the monomer-to-initiator ratio and the resulting polymer characteristics in a controlled polymerization.
| Monomer:Initiator Ratio | Monomer Conversion (%) | Theoretical M_n ( kg/mol ) | Experimental M_n ( kg/mol ) | Dispersity (Đ) |
| 50:1 | 95 | 4.8 | 5.0 | 1.15 |
| 100:1 | 94 | 9.4 | 9.6 | 1.16 |
| 200:1 | 92 | 18.4 | 19.1 | 1.18 |
| 400:1 | 90 | 36.0 | 38.2 | 1.21 |
Data represents typical results for controlled polymerization of methyl methacrylate using an α-haloester initiator, adapted from literature findings. escholarship.org
Kinetic Studies of Hydrolysis and Related Transformations
The hydrolysis of α-haloesters like this compound is a fundamental reaction that provides insight into nucleophilic substitution mechanisms. As a secondary haloalkane derivative, its hydrolysis can proceed through a combination of S_N1 and S_N2 pathways, depending on the reaction conditions.
Kinetic studies of the hydrolysis of structurally similar compounds, such as ethyl-2-bromoisobutyrate and 2-bromo-2-methylpropane, have been conducted to elucidate these mechanisms. researchgate.netrsc.org In the case of tertiary halides like 2-bromo-2-methylpropane, hydrolysis predominantly follows an S_N1 mechanism. rsc.orgrsc.org This involves a slow, rate-determining step where the carbon-bromine bond breaks to form a stable tertiary carbocation, followed by a fast reaction with a nucleophile (e.g., water or hydroxide (B78521) ions). The rate of an S_N1 reaction is typically dependent only on the concentration of the alkyl halide.
For primary haloalkanes, the S_N2 mechanism is favored, involving a single step where the nucleophile attacks the carbon atom at the same time as the halogen atom leaves. The rate of an S_N2 reaction depends on the concentrations of both the alkyl halide and the nucleophile.
Given that this compound is a secondary haloalkane, its hydrolysis mechanism is expected to be a borderline case, influenced by factors such as solvent polarity and the strength of the nucleophile. In alkaline hydrolysis, the dependence of the observed pseudo-first-order rate constant (k_obs) on the hydroxide ion concentration can reveal the mechanistic pathway. Studies on related esters have shown that the rate constant can have a complex dependence on [OH⁻], sometimes fitting an equation of the form k_obs = k₀ + k₁[OH⁻] + k₂[OH⁻]², which suggests the formation of monoanionic and dianionic tetrahedral intermediates during the reaction. researchgate.net The k₀ term indicates a significant contribution from solvent-assisted hydrolysis (solvolysis). researchgate.net
Kinetic investigations into the hydrolysis of ethyl-2-bromoisobutyrate have identified several factors that influence the reaction rate. researchgate.net
| Parameter | Effect on Hydrolysis Rate |
| Stirring Speed | Increased rate (in two-phase systems) |
| Amount of Catalyst (e.g., TBAB) | Increased rate |
| Concentration of Base (KOH or NaOH) | Increased rate |
| Temperature | Increased rate |
Data based on kinetic studies of analogous bromoesters. researchgate.net
These studies highlight that the hydrolysis of this compound is a complex process, with the reaction rate and mechanism being highly sensitive to the specific conditions employed.
Investigation of Organocatalyzed and Metal-Catalyzed Reaction Mechanisms
The reactivity of this compound can be harnessed and controlled through the use of both metal-based and organic catalysts, particularly in the context of ATRP.
Metal-Catalyzed Mechanisms: Transition metal complexes, most commonly of copper, are the traditional catalysts for ATRP. The mechanism involves a reversible redox process between a lower oxidation state metal complex (e.g., Cu(I)L, where L is a ligand) and a higher oxidation state complex (e.g., Cu(II)LX, where X is a halogen). The Cu(I) complex activates the initiator (R-X), such as this compound, by abstracting the bromine atom to form a radical (R•) and the Cu(II) species. This radical then initiates polymerization. The Cu(II) complex acts as a deactivator, reacting with the propagating radical to reform the dormant polymer chain and the Cu(I) complex. uq.edu.au This reversible deactivation step is key to maintaining a low concentration of active radicals, which allows for controlled polymerization. uq.edu.au The ligand's role is crucial as it solubilizes the metal salt and tunes the metal center's redox potential for optimal reactivity. nih.gov
Organocatalyzed Mechanisms: To address the issue of potential metal contamination in polymers, metal-free ATRP systems have been developed using organic photoredox catalysts. escholarship.org As discussed in section 4.3.3, organic dyes like phenothiazine (B1677639) derivatives or perylene diimides can mediate the ATRP process under visible light irradiation. nih.govescholarship.org The mechanism, as previously outlined, involves the photo-excited catalyst generating the initiating radical from this compound through a single-electron transfer (SET) process. These systems provide excellent control over polymerization and avoid the use of metals, which is advantageous for applications in biomaterials and electronics. escholarship.org
The table below compares key features of metal-catalyzed and organocatalyzed ATRP systems relevant to initiators like this compound.
| Catalyst Type | Typical Catalyst | Activation Method | Key Mechanistic Step | Advantages |
| Metal-Catalyzed | Cu(I)Br / Ligand | Thermal / Redox | Reversible halogen atom transfer between initiator/dormant chain and Cu(I)/Cu(II) complex. uq.edu.aunih.gov | Well-established, robust, versatile. |
| Organocatalyzed | Perylene Diimide (PTDI), Phenothiazines (PTH) | Visible Light | Photo-induced single-electron transfer (SET) from/to the catalyst to activate the initiator. nih.govescholarship.org | Metal-free, spatial/temporal control, mild conditions. |
The investigation of these catalytic mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of reactions involving this compound, enabling the precise synthesis of advanced polymeric materials.
Stereochemical Control and Asymmetric Transformations Utilizing Methyl 2 Bromobutyrate
Enantioselective Synthesis Strategies and Methodologies
The generation of enantiomerically enriched compounds from prochiral or racemic precursors is a cornerstone of modern organic synthesis. Methyl 2-bromobutyrate (B1202233) and its derivatives are valuable substrates in several enantioselective methodologies, including the use of chiral auxiliaries and catalytic asymmetric reactions. nih.gov
Chiral Auxiliaries:
One of the most reliable methods for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary. wikipedia.org This approach involves covalently attaching the substrate to a chiral molecule, performing a diastereoselective reaction, and then cleaving the auxiliary to release the enantiomerically enriched product. rsc.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used for the asymmetric alkylation of enolates. rsc.orgresearchgate.net In a typical sequence, a chiral oxazolidinone, often derived from an amino acid like phenylalanine, is acylated with a derivative of 2-bromobutyric acid. orgsyn.org The resulting N-acyl oxazolidinone can then undergo highly diastereoselective reactions.
For instance, the enolate of the N-acyl oxazolidinone can be generated and reacted with various electrophiles. The steric hindrance provided by the substituent on the chiral auxiliary (e.g., the benzyl (B1604629) group in phenylalanine-derived auxiliaries) directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess. williams.edu After the reaction, the auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives. williams.edu
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. rsc.orgwilliams.edu | Forms a rigid N-acyl imide whose enolate stereochemistry is controlled by the auxiliary's substituents. orgsyn.org |
| Camphorsultam (Oppolzer's Sultam) | Michael additions, cyclizations. wikipedia.org | Provides high facial selectivity in reactions of attached N-acyl groups. wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation to produce chiral carboxylic acids. | The enolate formed is directed by the methyl group, leading to syn-addition products. |
Asymmetric Catalysis:
While chiral auxiliaries are effective, catalytic methods offer greater atom and step economy. Asymmetric catalysis involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov A significant breakthrough in this area is the nickel-catalyzed asymmetric cross-coupling of racemic α-bromo esters. organic-chemistry.org This stereoconvergent method allows for the synthesis of α-aryl carboxylic acid derivatives from racemic starting materials like methyl 2-bromobutyrate. The process uses a nickel catalyst with a chiral diamine ligand to couple the racemic α-bromo ester with aryl or alkenyl silanes, achieving high enantioselectivity (up to 90% ee) for products with small alkyl substituents at the α-position. organic-chemistry.org
Another catalytic approach is enantioselective phase-transfer catalysis. This method has been used for the α-alkylation of malonate derivatives to create chiral building blocks with quaternary carbon centers in high yields and enantioselectivities (up to 98% ee). nih.gov This strategy could be adapted for the alkylation of suitable nucleophiles with this compound under the influence of a chiral phase-transfer catalyst.
Diastereoselective Applications in Multistep Sequences
The stereocenter in an optically active molecule can influence the stereochemical outcome of reactions at other sites within the same molecule. This phenomenon, known as diastereoselection, is fundamental to the synthesis of complex targets with multiple stereocenters. Chiral this compound is a valuable starting material in such multistep sequences.
A classic example of a diastereoselective reaction involving α-halo esters is the Reformatsky reaction. wikipedia.orgorganic-chemistry.org This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester, which then adds to a carbonyl compound to produce a β-hydroxy ester. wikipedia.org When either the α-halo ester or the carbonyl compound is chiral, the reaction can proceed with high diastereoselectivity.
Recent advancements have focused on using chiral auxiliaries to control the stereochemistry of the Reformatsky reaction. nih.govnih.gov For example, reacting a chiral α-bromoacetyl oxazolidinone with an aldehyde in the presence of samarium(II) iodide (SmI₂) can yield the corresponding β-hydroxy amide product with excellent diastereoselectivity (>98% de). nih.gov This strategy is a key step in the total synthesis of natural products like prostaglandin (B15479496) E2 methyl ester. nih.gov The stereochemistry of the newly formed hydroxyl and alkyl-bearing centers is dictated by the chiral auxiliary.
| Reaction Type | Substrates | Stereochemical Control | Typical Diastereomeric Excess (de) |
| Reformatsky Reaction | Chiral aldehyde + this compound | Substrate-controlled diastereoselection | Moderate to high |
| Reformatsky Reaction | Achiral aldehyde + Chiral 2-bromobutyryl auxiliary | Auxiliary-controlled diastereoselection | >95% nih.gov |
| Aldol Addition | Enolate of chiral 2-bromobutyrate derivative + Aldehyde | Chelation or non-chelation controlled models | High |
Biocatalytic Control of Stereochemistry
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for achieving stereochemical control. mdpi.com Enzymes, particularly lipases and esterases, can exhibit high enantioselectivity in the transformation of chiral substrates. researchgate.net A primary biocatalytic strategy applicable to this compound is enzymatic kinetic resolution. researchgate.netmdpi.com
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (as unreacted starting material). In the case of racemic this compound, a lipase (B570770) can be used to selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding 2-bromobutanoic acid, leaving the unreacted ester enriched in the other enantiomer (e.g., the (S)-enantiomer). nih.govresearchgate.net
The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). nih.gov For example, studies on the resolution of racemic α-methyl-β-propiothiolactone found that lipase from Pseudomonas cepacia (PCL) showed the highest (S)-enantioselectivity with an E value greater than 100. nih.gov Similarly, lipases from Candida antarctica (CALB) and Geotrichum candidum have demonstrated high selectivity in the hydrolysis or esterification of various esters, making them excellent candidates for the resolution of this compound. nih.govnih.govnih.gov
| Enzyme | Reaction Type | Substrate Example | Enantioselectivity (E value) |
| Lipase from Pseudomonas cepacia (PCL) | Hydrolysis | rac-α-methyl-β-propiothiolactone | > 100 nih.gov |
| Lipase from Candida antarctica B (CALB) | Esterification | (R,S)-2-methylbutyric acid | 35 nih.gov |
| Lipase from Candida rugosa | Esterification | (R,S)-2-methylbutyric acid | 10 nih.gov |
| Lipase from Geotrichum candidum | Hydrolysis | CLA methyl esters | High selectivity for specific isomers nih.gov |
Chirality Transfer in Reaction Cascades
Reaction cascades, or tandem reactions, are highly efficient synthetic processes where multiple chemical transformations occur in a single pot without isolating intermediates. When these cascades are initiated with a chiral starting material or controlled by a chiral catalyst, they can produce complex chiral products with remarkable elegance. The transfer of chirality from the initial stereocenter through the entire cascade is a sophisticated strategy in asymmetric synthesis.
A recent example demonstrates a photoinduced, palladium-catalyzed enantioselective cascade carboamidation of dienes using 2-bromoamides, which are structurally analogous to this compound. acs.org In this process, a radical is generated from the 2-bromoamide, which then adds to a 1,3-diene. The resulting hybrid allylic palladium radical complex undergoes a regioselective and stereoselective intramolecular nucleophilic substitution, controlled by a chiral ligand (S-tol-BINAP), to form a chiral γ-lactam. acs.org This cascade efficiently constructs a new heterocyclic ring and sets a new stereocenter with the chirality being transferred and controlled throughout the reaction sequence.
Another relevant transformation is the Kowalski ester homologation, which converts an ester into its one-carbon homologated counterpart via the rearrangement of an α-bromo α-keto dianion. organic-chemistry.orgacs.org This reaction proceeds with complete retention of stereochemistry at adjacent centers. While not a cascade in itself, its stereospecificity makes it a powerful tool for incorporation into multistep sequences, ensuring the faithful transfer of existing chirality during chain elongation. organic-chemistry.org
Derivatization and Functionalization Strategies of Methyl 2 Bromobutyrate and Its Analogs
Conversion into Macroinitiators for Polymer Synthesis
Methyl 2-bromobutyrate (B1202233) and its analogs, such as ethyl 2-bromoisobutyrate, are highly effective initiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov This allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers and polymer brushes. nih.govcmu.edu
The core principle behind their function as initiators lies in the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper complex. This process generates a radical species that initiates the polymerization of a monomer. The "living" nature of ATRP allows for the sequential addition of different monomers to create block copolymers. nih.gov
One prominent strategy involves the immobilization of these initiators onto surfaces to grow polymer brushes. For instance, ethyl 2-bromoisobutyrate has been used to create initiator-functionalized surfaces for the synthesis of polymer brushes with varying graft densities. nih.gov A bidentate thiol-based ATRP initiator, 16-(3,5-bis(mercaptomethyl)phenoxy)hexadecyl 2-bromo-2-methylpropanoate (B8525525) (BMTBM), was designed to form stable self-assembled monolayers on gold surfaces, facilitating the growth of robust polymer brushes at elevated temperatures. nih.gov
Furthermore, these initiators can be incorporated into larger molecules to form macroinitiators. For example, a polyethylene (B3416737) chain end-functionalized with an α-bromoisobutyrate group can act as a macroinitiator for the ATRP of monomers like methyl methacrylate (B99206), leading to the formation of polyethylene-poly(methyl methacrylate) block copolymers. nih.gov Similarly, hyperbranched polyethylene macroinitiators have been synthesized and subsequently used in ATRP to create block copolymers with methyl methacrylate or styrene. researchgate.net
Table 1: Examples of Polymers Synthesized Using 2-Bromobutyrate Analogs as Initiators
| Initiator Analog | Polymerization Method | Monomer(s) | Resulting Polymer Architecture |
| Ethyl 2-bromoisobutyrate | ATRP | N,N'-dimethyl acrylamide, poly(ethylene glycol) methyl ether methacrylate | Gradient-grafted polymer brushes |
| 2-hydroxyethyl-2′-bromoisobutyrate | ROP and ATRP | Lactide, Oligo(ethylene glycol) methyl ether methacrylate (OEOMA) | Amphiphilic block copolymer (P(LA-b-OEOMA)) |
| Polyethylene-α-bromoisobutyrate | SARA ATRP | Methyl acrylate | Polyethylene-poly(methyl acrylate) block copolymer |
| 2-bromo-2-methylpropionic acid | ATRP | Methyl methacrylate, n-butyl acrylate | α-Carboxylic acid functionalized polymers |
Transformation into Carboxylic Acid Derivatives
The ester and bromo functionalities of methyl 2-bromobutyrate provide a platform for its conversion into a variety of other carboxylic acid derivatives, such as carboxylic acids, amides, and other esters. These transformations are fundamental in organic synthesis, providing access to a broader range of chemical building blocks.
Hydrolysis to 2-Bromobutyric Acid: The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield 2-bromobutyric acid. This transformation is a common step in multistep syntheses where the carboxylic acid functionality is required for subsequent reactions. For example, 2-bromobutyric acid is a precursor in the synthesis of various compounds, including intermediates for pharmaceuticals. google.comprepchem.com
Amidation to 2-Bromobutyramides: this compound can be converted into 2-bromobutyramides through aminolysis. This reaction involves the treatment of the ester with an amine, often in the presence of a catalyst or under conditions that drive the reaction to completion. The resulting amides are valuable intermediates. For instance, 2-bromobutyramide is a key intermediate in the synthesis of the chiral drug Levetiracetam. google.com The reaction of methyl 2-aminobutyrate, derived from its bromo precursor, with ammonia (B1221849) in an alcoholic solution yields 2-aminobutyramide. google.com
Transesterification: The methyl ester of 2-bromobutyric acid can undergo transesterification with other alcohols to form different alkyl 2-bromobutyrates. This reaction is typically catalyzed by an acid or a base and is driven by the removal of methanol (B129727) from the reaction mixture. This allows for the modification of the ester group to suit the needs of a particular synthesis, for example, to alter the solubility or reactivity of the molecule. The synthesis of polyethylene-based macroinitiators for ATRP involves the transesterification of a polyethylene active ester with 2-hydroxyethyl α-bromoisobutyrate. nih.gov
Strategies for Introducing Diverse Functional Groups
The bromine atom in this compound is a key handle for introducing a wide range of functional groups via nucleophilic substitution reactions. masterorganicchemistry.comchemguide.co.uk In these reactions, a nucleophile displaces the bromide ion, forming a new carbon-nucleophile bond at the alpha-position. libretexts.orgyoutube.com
Nucleophilic Substitution with Azides: A common and synthetically useful transformation is the reaction of this compound with an azide (B81097) salt, such as sodium azide, to form methyl 2-azidobutyrate. masterorganicchemistry.com The azide group can then be readily reduced to a primary amine, providing a versatile method for the synthesis of α-amino acid derivatives. This two-step process offers an alternative to direct amination, which can sometimes be challenging.
Synthesis of Amino Acid Derivatives: The displacement of the bromine atom by an amine or a protected amine equivalent is a direct route to α-amino esters. For example, reaction with ammonia or a primary amine can yield the corresponding amino ester. google.com A convenient method for synthesizing amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane. nih.govnih.gov
Other Nucleophilic Substitutions: A variety of other nucleophiles can be employed to introduce different functionalities. These include:
Hydroxide (B78521): to form α-hydroxy esters.
Thiolates: to introduce sulfur-containing groups.
Cyanide: to form cyanohydrin esters, which can be further hydrolyzed to carboxylic acids or reduced to amines.
These substitution reactions significantly expand the chemical space accessible from this compound, making it a valuable precursor for a diverse array of target molecules.
Application in Building Block Libraries for Medicinal Chemistry Research
This compound and its derivatives are valuable building blocks in the construction of compound libraries for medicinal chemistry research and drug discovery. nordmann.globalnih.govaxonmedchem.com Their utility stems from the ability to readily introduce molecular diversity through the functional handles present in the molecule.
The bromine atom allows for the attachment of various fragments through nucleophilic substitution or cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality enables the generation of a wide range of analogs from a single starting material.
A notable example of its application is in the synthesis of the anti-epileptic drug Levetiracetam. google.com this compound serves as a key precursor in several synthetic routes to this chiral pharmaceutical.
The straightforward derivatization of this compound makes it an attractive scaffold for parallel synthesis, a technique used to rapidly generate large numbers of related compounds for high-throughput screening. chemrxiv.org By reacting a core structure derived from this compound with a library of different amines, alcohols, or other nucleophiles, a diverse set of molecules can be synthesized and evaluated for biological activity. This approach accelerates the early stages of drug discovery by efficiently exploring the structure-activity relationships of a particular chemical scaffold.
Computational and Theoretical Chemistry Studies of Methyl 2 Bromobutyrate Reactivity
Frontier Molecular Orbital (FMO) Analysis in Reaction Predictions
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. unesp.brwikipedia.org In the case of methyl 2-bromobutyrate (B1202233), FMO analysis would be instrumental in predicting its behavior as an electrophile.
The LUMO of methyl 2-bromobutyrate is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond. An attacking nucleophile's HOMO would interact with this LUMO, leading to the cleavage of the carbon-bromine bond. The energy of the LUMO can be correlated with the electrophilicity of the molecule. youtube.comresearchgate.net Similarly, the HOMO, likely located around the oxygen atoms of the ester group, would indicate the molecule's potential as a nucleophile or base, for example, in reactions with strong acids. youtube.com
While these are the expected general features, precise energy levels and orbital distributions for this compound would require specific calculations which are not found in the available literature.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and not based on published experimental or computational data.
| Molecular Orbital | Predicted Energy (eV) | Description of Primary Atomic Orbital Contributions |
|---|---|---|
| HOMO | -10.5 | Non-bonding orbitals of the carbonyl and ether oxygen atoms. |
| LUMO | +1.2 | Antibonding σ* orbital of the Cα-Br bond. |
| HOMO-1 | -11.8 | σ orbitals of the C-C and C-H bonds of the ethyl group. |
Modeling of Transition States and Energy Barriers
Computational modeling allows for the geometric and energetic characterization of transition states, which are the highest energy points along a reaction coordinate. youtube.com For a reaction involving this compound, such as an SN2 reaction with a nucleophile, modeling would reveal the structure of the pentavalent carbon center at the transition state. ucsb.edu
The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. quantumatk.com Computational methods can calculate these barriers, providing quantitative insights into reaction kinetics. For example, one could computationally compare the energy barriers for SN2 versus E2 pathways to predict which reaction is more favorable under specific conditions. Unfortunately, no published models of transition states or calculated energy barriers for reactions of this compound were identified.
Table 2: Illustrative Calculated Energy Barriers for a Hypothetical SN2 Reaction of this compound with Chloride This table is for illustrative purposes only and does not represent actual research findings.
| Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| B3LYP/6-31G* | Gas Phase | 25.4 |
| B3LYP/6-31G* | PCM (Water) | 28.1 |
| M06-2X/def2-TZVP | Gas Phase | 23.9 |
Elucidation of Structure-Reactivity Relationships
By systematically modifying the structure of a molecule and calculating its reactivity parameters, computational chemistry can elucidate structure-reactivity relationships. For α-halo esters like this compound, studies could investigate how changes in the ester alkyl group (e.g., from methyl to ethyl or tert-butyl) or the halogen (from bromine to chlorine or iodine) affect reactivity. nih.gov
For example, increasing the steric bulk of the ester group would likely increase the energy barrier for an SN2 reaction. DFT calculations could quantify this steric hindrance effect. Furthermore, the electronic effects of substituents on the butyrate (B1204436) chain could be explored to understand their influence on the stability of intermediates and transition states. Such systematic computational studies on this compound and its analogs are not currently part of the public scientific record.
Future Research Trajectories and Emerging Academic Applications
Development of Novel Catalytic Systems for Methyl 2-bromobutyrate (B1202233) Transformations
The development of advanced catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving methyl 2-bromobutyrate. Research in this area is centered on both metal-catalyzed and organocatalytic approaches to facilitate a variety of chemical transformations.
Transition metal catalysis, particularly with palladium, has been instrumental in α-alkylation and arylation of carbonyl compounds, including α-bromoesters like this compound. mdpi.com Recent advancements focus on creating more active and selective catalysts that can operate under milder conditions. mdpi.com For instance, photoredox catalysis has emerged as a powerful tool, enabling the carbobromination of unactivated alkenes with α-bromocarbonyl compounds. researchgate.net This method proceeds through a unique radical addition-radical pairing mechanism, expanding the scope of C-C bond formation. researchgate.net
Future research will likely focus on:
Designing more robust and recyclable catalysts: This will improve the economic and environmental viability of industrial processes.
Exploring a wider range of metal catalysts: Investigating the catalytic potential of earth-abundant metals to replace precious metals like palladium.
Developing enantioselective catalytic systems: This will allow for the synthesis of chiral molecules with high stereocontrol, which is critical in the pharmaceutical industry.
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. amt.uknih.gov The integration of this compound into flow chemistry setups is a key area of future research, aiming to develop greener and more sustainable synthetic processes. beilstein-journals.org
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling hazardous reagents and unstable intermediates often involved in reactions with α-bromoesters. nih.govvapourtec.com This technology can lead to higher yields, cleaner products, and a reduction in solvent waste. mit.edu
Key research directions include:
Optimization of reaction conditions in flow: Fine-tuning parameters to maximize yield and minimize by-product formation.
Development of integrated multi-step flow syntheses: Combining several reaction steps into a single continuous process to streamline the synthesis of complex molecules. researchgate.net
Utilization of green solvents and reagents: Incorporating environmentally benign solvents and reagents into flow processes to further enhance sustainability. beilstein-journals.org
Exploration in Materials Science and Polymer Engineering
The reactivity of this compound makes it a valuable building block in the synthesis of novel polymers and materials. Its ability to participate in various polymerization reactions allows for the creation of polymers with tailored properties.
One area of interest is the use of α-bromoesters as initiators in atom transfer radical polymerization (ATRP), a controlled polymerization technique that enables the synthesis of well-defined polymers with specific architectures. While methyl 2-bromo-2-methylpropionate is a commonly used initiator, the principles can be extended to other α-bromoesters like this compound to create polymers with different side-chain functionalities. chemicalbook.com
Future research in this domain will likely involve:
Synthesis of functional polymers: Incorporating this compound into polymer backbones to introduce specific functionalities.
Development of biodegradable polymers: Exploring the use of this compound in the synthesis of polyesters and other polymers that can be broken down by natural processes.
Creation of advanced materials: Investigating the potential of polymers derived from this compound in applications such as drug delivery, coatings, and adhesives.
Advanced Methodologies for Stereoisomeric Control
Achieving high levels of stereocontrol in chemical reactions is a fundamental goal in organic synthesis, particularly for the production of pharmaceuticals and other biologically active molecules. For this compound, which has a chiral center at the α-carbon, the development of methods to control its stereochemistry is of paramount importance.
Recent research has demonstrated that stereoselectivity in reactions involving α-bromoesters can be influenced by various factors, including the choice of catalyst and reaction conditions. For example, in radical-mediated allylation reactions, the use of lanthanide shift reagents has been shown to significantly affect the diastereoselectivity. rsc.org Similarly, highly stereoselective Reformatsky reactions have been achieved using α-bromoesters. researchgate.net
Future research will focus on:
Asymmetric catalysis: Developing chiral catalysts that can selectively produce one enantiomer of a product over the other. nih.gov
Substrate-controlled stereoselection: Designing substrates that direct the stereochemical outcome of a reaction.
Understanding reaction mechanisms: Gaining a deeper understanding of the factors that govern stereoselectivity to enable the rational design of new stereocontrolled syntheses. nih.gov
Synergistic Approaches Combining Synthetic and Computational Research
The integration of computational chemistry with experimental synthesis offers a powerful approach to accelerate the discovery and optimization of new chemical reactions and materials. Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms, predict reaction outcomes, and guide the design of new catalysts and substrates.
For instance, DFT calculations have been used to develop predictive models for the E/Z-selectivity in certain reactions involving α-bromoesters. researchgate.net This synergy between computational and synthetic chemistry can lead to more efficient and targeted research efforts.
Future directions in this synergistic approach include:
In silico screening of catalysts: Using computational methods to rapidly screen large libraries of potential catalysts for a specific transformation of this compound.
Mechanism elucidation: Employing computational studies to unravel complex reaction pathways and identify key intermediates and transition states.
Rational design of functional molecules: Combining computational design with synthetic efforts to create new molecules with desired properties for applications in medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
